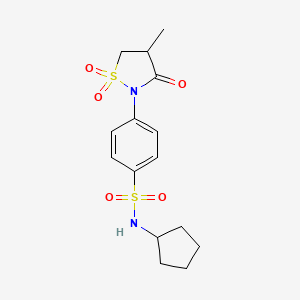

N-cyclopentyl-4-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzenesulfonamide

Description

N-cyclopentyl-4-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzenesulfonamide is a synthetic benzenesulfonamide derivative characterized by a cyclopentyl substituent and a 4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl moiety. This compound belongs to a class of sulfonamides designed for pharmacological applications, particularly targeting proteins involved in disease pathways. Its structure combines a sulfonamide backbone—a common pharmacophore in enzyme inhibition—with a bicyclic isothiazolidinone-dioxide group, which enhances its binding affinity and metabolic stability compared to simpler sulfonamide analogs.

Properties

IUPAC Name |

N-cyclopentyl-4-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5S2/c1-11-10-23(19,20)17(15(11)18)13-6-8-14(9-7-13)24(21,22)16-12-4-2-3-5-12/h6-9,11-12,16H,2-5,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYDGKZYZQNWCKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NC3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopentyl-4-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide moiety attached to a cyclopentyl group and an isothiazolidinone derivative, which contributes to its unique biological profile. The molecular formula can be represented as .

Research indicates that this compound acts primarily as an inhibitor of specific phosphatases. Phosphatases are enzymes that remove phosphate groups from proteins, which can significantly influence various signaling pathways in cells. By modulating these pathways, the compound may exhibit effects on cell proliferation and apoptosis .

Antineoplastic Properties

Recent studies have highlighted the compound's potential in cancer therapy. In vitro assays demonstrated that it inhibits the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, a study involving human breast cancer cells showed a significant reduction in cell viability when treated with this compound at concentrations ranging from 10 to 50 µM .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. In models of neurodegenerative diseases, such as Alzheimer's disease, the compound exhibited protective effects against oxidative stress-induced neuronal damage. This was attributed to its ability to modulate signaling pathways associated with inflammation and apoptosis .

Case Studies

| Study | Model | Findings |

|---|---|---|

| Study 1 | Human Breast Cancer Cells | Induced apoptosis at 10-50 µM concentrations. |

| Study 2 | Neurodegenerative Disease Models | Reduced oxidative stress and neuronal damage. |

| Study 3 | Phosphatase Inhibition Assay | Demonstrated selective inhibition of specific phosphatases involved in cancer progression. |

Comparison with Similar Compounds

Structural Insights :

- Cyclopentyl vs. Cyclopropyl derivatives, however, exhibit faster clearance due to reduced steric hindrance .

- Trifluoromethyl (CF3) vs. Methyl (CH3) : CF3 groups enhance electron-withdrawing effects, increasing binding affinity but may reduce solubility. The 4-methyl substituent in the target compound balances hydrophobicity and metabolic stability .

- Isobutyl vs. Cyclic Alkyls : Isobutyl chains improve membrane permeability but introduce steric clashes in rigid binding sites, whereas cyclic alkyls (e.g., cyclopentyl) optimize lipophilic interactions without excessive bulk .

Core Scaffold Comparisons

The 1,1-dioxido-3-oxoisothiazolidin-2-yl moiety distinguishes this compound from simpler sulfonamides or biphenyl-based inhibitors (e.g., 4-methyl-1,1’-biphenyl derivatives). The isothiazolidinone-dioxide group confers:

- Enhanced Hydrogen Bonding : The sulfone and carbonyl groups act as hydrogen bond acceptors, improving target engagement.

- Oxidative Stability: The dioxido group reduces susceptibility to metabolic oxidation compared to non-sulfonated heterocycles .

Research Findings and Mechanistic Implications

While direct experimental data for this compound are sparse, insights can be extrapolated from related studies:

- COL3A1 Inhibition: Analogs with similar sulfonamide-isothiazolidinone scaffolds demonstrate potent inhibition of COL3A1, a collagen gene linked to cancer metastasis. Substitution at the benzenesulfonamide nitrogen (e.g., cyclopentyl) optimizes steric and electronic complementarity with the COL3A1 active site .

- Synthetic Feasibility : The compound’s synthesis likely employs cross-coupling methodologies analogous to biphenyl derivatives (e.g., Suzuki-Miyaura reactions), as described for related aryl sulfonamides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.